molecular formula C19H22O6S2 B3368967 1,1-Bis(tosyloxymethyl)cyclopropane CAS No. 22308-08-3

1,1-Bis(tosyloxymethyl)cyclopropane

Cat. No.: B3368967
CAS No.: 22308-08-3
M. Wt: 410.5 g/mol
InChI Key: FWGDXXUTFPAPHX-UHFFFAOYSA-N
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Description

1,1-Bis(tosyloxymethyl)cyclopropane is an organic compound with the molecular formula C19H22O6S2 It is a derivative of cyclopropane, featuring two tosyl (p-toluenesulfonyl) groups attached to the cyclopropane ring via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(tosyloxymethyl)cyclopropane can be synthesized through a multi-step process. One common method involves the reaction of cyclopropane with formaldehyde and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of intermediate hydroxymethylcyclopropane, which is subsequently tosylated to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(tosyloxymethyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,1-Bis(tosyloxymethyl)cyclopropane largely depends on the specific reactions it undergoes. In substitution reactions, the tosyl groups act as good leaving groups, facilitating the nucleophilic attack. In reduction reactions, the compound is reduced to form hydroxymethyl derivatives, which can further participate in various chemical transformations. The cyclopropane ring’s inherent strain also plays a role in its reactivity, making it a valuable building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of tosyl groups, which enhance its reactivity in substitution reactions. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

[1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropyl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6S2/c1-15-3-7-17(8-4-15)26(20,21)24-13-19(11-12-19)14-25-27(22,23)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGDXXUTFPAPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)COS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501521
Record name (Cyclopropane-1,1-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22308-08-3
Record name (Cyclopropane-1,1-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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